molecular formula C15H18ClN3O B7037934 2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine

2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine

Cat. No.: B7037934
M. Wt: 291.77 g/mol
InChI Key: GHKNHHNHRHBYKR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine is a synthetic organic compound that features a morpholine ring substituted with a 2-chlorophenyl group and a 4-methyl-1H-pyrazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution on the Morpholine Ring: The morpholine ring is then functionalized by reacting with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the substituted morpholine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of morpholine derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)morpholine: Lacks the pyrazole ring, which may result in different biological activity.

    4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine: Lacks the chlorophenyl group, which could affect its chemical reactivity and biological properties.

    2-(2-bromophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and interactions.

Uniqueness

The combination of the 2-chlorophenyl group and the 4-methyl-1H-pyrazol-5-ylmethyl group on the morpholine ring makes 2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine unique. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11-8-17-18-14(11)9-19-6-7-20-15(10-19)12-4-2-3-5-13(12)16/h2-5,8,15H,6-7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKNHHNHRHBYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)CN2CCOC(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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